molecular formula C17H18BrCl2N3OS2 B2853073 5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216603-82-5

5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2853073
CAS No.: 1216603-82-5
M. Wt: 495.28
InChI Key: CUWRXCGOFBGZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole-thiophene carboxamide core. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3OS2.ClH/c1-21(2)8-3-9-22(16(23)13-6-7-15(18)24-13)17-20-12-5-4-11(19)10-14(12)25-17;/h4-7,10H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWRXCGOFBGZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structural components suggest a diverse range of biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the current knowledge regarding its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C14H15BrClN3OSC_{14}H_{15}BrClN_3OS with a molecular weight of approximately 385.638 g/mol. It features a benzothiazole moiety known for its pharmacological significance, particularly in anti-cancer and anti-infective agents.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide have shown:

  • Inhibition of Tumor Growth : Various derivatives have demonstrated the ability to inhibit tumor cell proliferation across multiple cancer cell lines, including breast, lung, and colon cancers. For example, a related compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Inhibitory concentrations against pathogenic strains such as Mycobacterium tuberculosis have been assessed. Compounds derived from similar structures have shown promising results with MIC values indicating effective inhibition .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on human cervical cancer (HeLa) cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
  • Antitubercular Activity : Research conducted on new benzothiazole derivatives showed that compounds with similar structural features to 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide demonstrated superior activity against M. tuberculosis, outperforming traditional drugs like isoniazid .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can induce cell cycle arrest in cancer cells, thereby preventing further proliferation .
  • Apoptosis Induction : The activation of apoptotic pathways has been documented, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that compounds similar to 5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE exhibit cytotoxic effects against various cancer cell lines. This compound is being explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments.
  • Neurological Research : The compound's interaction with G-protein coupled receptors (GPCRs) is being studied for potential applications in treating neurological disorders. GPCRs are critical targets in drug discovery due to their role in various physiological processes.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including compounds similar to the one , showed significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a recent study featured in Phytotherapy Research, researchers tested the antibacterial activity of various benzothiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited notable antibacterial properties, suggesting its potential use as a new antibiotic .

Case Study 3: Neurological Implications

Research published in Neuroscience Letters explored the effects of benzothiazole derivatives on neuroinflammation. The study found that these compounds could reduce inflammatory markers in neuronal cells, indicating their potential utility in treating neurodegenerative diseases like Alzheimer's .

Data Tables

Application Area Potential Effects References
AnticancerInduction of apoptosis, inhibition of tumor growth
AntimicrobialInhibition of bacterial and fungal growth
NeurologicalReduction of neuroinflammation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The compound’s benzothiazole-thiophene scaffold is distinct from analogs like 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) (). While both share bromo/chloro halogenation and dimethylamino groups, 2w replaces the benzothiazole with a naphthalene sulfonamide-pyrazole system. This structural divergence likely alters binding affinity and metabolic stability. For instance, naphthalene sulfonamides are known for high protein-binding capacity, whereas benzothiazoles often exhibit improved membrane permeability .

Lumping Strategy and Grouping Challenges

Lumping strategies () group structurally similar compounds for predictive modeling. However, the target compound’s unique combination of benzothiazole, thiophene, and dimethylamino-propyl groups complicates its classification. For example, halogenated benzothiazoles typically exhibit distinct electronic profiles compared to pyrazole or naphthalene-based analogs, affecting reactivity in oxidation or nucleophilic substitution reactions .

Comparative Data Table

Property Target Compound Compound 2w () Lumped Surrogate ()
Core Structure Benzothiazole-thiophene Naphthalene sulfonamide-pyrazole Variable (grouped by substituents)
Halogen Substituents 5-Bromo, 6-chloro 3-Bromo, 4-chloro Assumed similar reactivity
Solubility (HCl salt) High (due to hydrochloride) Moderate (neutral sulfonamide) Not applicable
Synthetic Complexity Moderate (fewer reactive groups) High (sulfonamide coupling required) Simplified for modeling
Potential Applications Kinase inhibition, membrane permeability Protein-binding modulation Generic reactivity predictions

Research Implications and Limitations

The target compound’s structural uniqueness necessitates dedicated crystallographic studies (e.g., using SHELX software for refinement; ) to resolve its 3D conformation and intermolecular interactions . Comparative data with 2w suggest that minor substituent changes significantly alter pharmacological profiles, emphasizing the need for empirical validation over lumping-based predictions .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis requires precise control of reaction conditions, including temperature, stoichiometry, and solvent selection. For example:

  • Use Schlenk line techniques to exclude moisture, as the dimethylaminopropyl group is sensitive to hydrolysis .
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts, referencing protocols from similar benzothiazole-carboxamide syntheses .
  • Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate the hydrochloride salt form .

Advanced: How can contradictory bioactivity data across cell lines be resolved?

Methodological Answer:
Inconsistent bioactivity may arise from differences in cellular uptake, metabolism, or off-target effects. To address this:

  • Conduct comparative uptake studies using radiolabeled or fluorescently tagged analogs to quantify intracellular concentrations .
  • Pair metabolomics profiling (e.g., HRMAS-NMR) with bioassays to identify active metabolites or degradation products .
  • Use knockout cell lines (e.g., CRISPR-edited) to isolate target-specific effects from nonspecific interactions .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
Combine complementary methods to resolve structural ambiguities:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the benzothiazole and thiophene moieties .
  • FT-IR : Confirm amide C=O (1650–1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretch at 2500–3000 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

Advanced: How can computational methods optimize this compound’s pharmacokinetic profile?

Methodological Answer:
Leverage molecular dynamics (MD) simulations and QSAR models :

  • Predict solubility and logP using COSMO-RS or Schrödinger’s QikProp , adjusting the dimethylaminopropyl chain to balance lipophilicity and cationic charge .
  • Simulate protein-ligand binding (e.g., AutoDock Vina) to modify the bromothiophene group for enhanced target affinity .
  • Validate predictions with in vitro permeability assays (e.g., Caco-2 or PAMPA) .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Store as a lyophilized solid at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring .
  • For solutions, use anhydrous DMSO (stored over molecular sieves) to avoid hydrochloride salt dissociation .
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS .

Advanced: How to design experiments assessing environmental fate and ecotoxicity?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure hydrolysis/photolysis rates under varying pH/UV conditions (OECD 111/316).
  • Phase 2 (Microcosm) : Track biodegradation in soil/water systems using 14C-labeled compound to quantify mineralization and bound residues.
  • Phase 3 (Ecotoxicology) : Test acute/chronic effects on model organisms (e.g., Daphnia magna, Danio rerio) following OECD 202/203 guidelines.

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (CLSI M07/M11) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Anticancer : MTT/WST-1 assays on panels like NCI-60, noting the benzothiazole group’s propensity for DNA intercalation .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with Z’-factor >0.5 .

Advanced: How to resolve crystallography challenges for this hydrochloride salt?

Methodological Answer:
Overcome poor crystal formation via:

  • Co-crystallization : Add crown ethers (e.g., 18-crown-6) to stabilize the dimethylaminopropyl cation .
  • High-throughput screening : Use 96-well crystallization plates with varied precipitants (PEGs, salts) and cryoprotectants .
  • Synchrotron X-ray : Collect data at 100 K with a microfocus beamline (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals .

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Use gloveboxes for weighing due to potential respiratory toxicity from hydrochloride salt aerosols .
  • Neutralize waste with 1M NaOH before disposal to convert the compound into a less reactive free base .
  • Screen for mutagenicity via Ames test (OECD 471) before large-scale use .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Apply CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting curves via Western blot or nanoDSF .
  • Use photoaffinity labeling : Incorporate a diazirine moiety into the benzothiazole ring for crosslinking and pull-down/MS identification .
  • Correlate findings with SPR (Surface Plasmon Resonance) to quantify binding kinetics in purified systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.